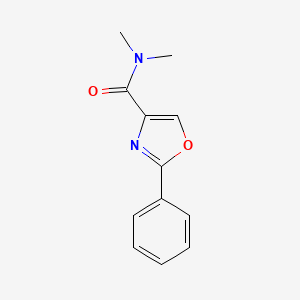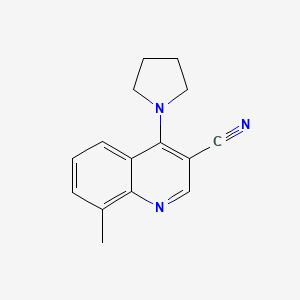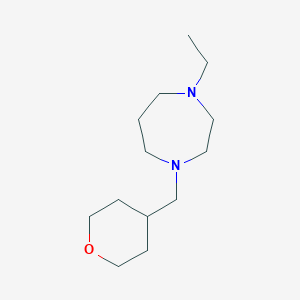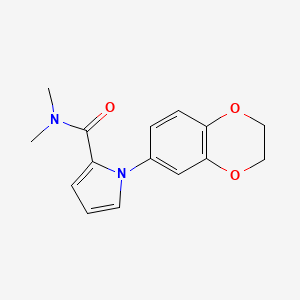
N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide (DMXAA) is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA has been found to have anti-tumor activity by inducing tumor necrosis and inhibiting tumor angiogenesis.
Mecanismo De Acción
N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been found to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and pro-inflammatory cytokines. This activation of the immune system leads to the induction of tumor necrosis and inhibition of tumor angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been found to increase the production of pro-inflammatory cytokines, activate the immune system, and induce tumor necrosis. This compound has also been found to inhibit tumor angiogenesis and enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor angiogenesis. This makes it a useful tool for studying tumor biology and testing the efficacy of anti-tumor therapies. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
For N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide research include investigating its potential use in combination with other anti-tumor therapies and exploring its use in other disease settings.
Métodos De Síntesis
N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3-oxazole-4-carboxylic acid with dimethyl sulfate, followed by the reaction with thionyl chloride and then with ammonia. The final product is obtained by reacting the resulting intermediate with acetic anhydride.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been extensively studied for its anti-tumor activity. In preclinical studies, this compound has been found to induce tumor necrosis and inhibit tumor angiogenesis by activating the immune system and increasing the production of pro-inflammatory cytokines. This compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Propiedades
IUPAC Name |
N,N-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBVSUKPWRMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=COC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(5-Ethylfuran-2-yl)morpholin-4-yl]ethanone](/img/structure/B7629771.png)
![[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7629774.png)

![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-pyridin-2-ylmethanone](/img/structure/B7629781.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride](/img/structure/B7629790.png)
![[2-(3,4-Difluorophenyl)pyrrolidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629798.png)

![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-6-(dimethylamino)pyridazine-3-carboxamide](/img/structure/B7629810.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7629829.png)


![5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile](/img/structure/B7629846.png)
![1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7629858.png)
